molecular formula C27H19ClN4O3S B11777510 N-(2-Chloro-4-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide

N-(2-Chloro-4-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide

Cat. No.: B11777510
M. Wt: 515.0 g/mol
InChI Key: CIXHUURPBVOHHZ-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide (CAS: 332127-70-5) is a thioacetamide derivative featuring a pyridine core substituted with cyano, phenyl, and p-tolyl groups. The acetamide moiety is linked to a 2-chloro-4-nitrophenyl ring, which introduces electron-withdrawing substituents critical for modulating reactivity and biological interactions .

Properties

Molecular Formula

C27H19ClN4O3S

Molecular Weight

515.0 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C27H19ClN4O3S/c1-17-7-9-18(10-8-17)21-14-25(19-5-3-2-4-6-19)31-27(22(21)15-29)36-16-26(33)30-24-12-11-20(32(34)35)13-23(24)28/h2-14H,16H2,1H3,(H,30,33)

InChI Key

CIXHUURPBVOHHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: This step involves the cyclization of appropriate precursors to form the pyridine ring.

    Introduction of the Cyano and Phenyl Groups: This can be achieved through nucleophilic substitution reactions.

    Attachment of the Chloro-Nitrophenyl Group: This step often involves electrophilic aromatic substitution.

    Formation of the Thioacetamide Moiety: This can be done through the reaction of an appropriate thioester with an amine.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis involves multi-step nucleophilic substitution and condensation reactions. Critical steps include:

Thioether Bond Formation

The thioether linkage is formed via reaction of a pyridine-thiol intermediate with chloroacetamide derivatives under basic conditions (e.g., sodium acetate in ethanol).

Example Procedure :

text
Reagents: 3-Cyano-4,6-distyrylpyridine-2-thione (1 eq), N-substituted chloroacetanilide (1 eq), sodium acetate (1.2 eq) Conditions: Reflux in ethanol for 30–60 minutes Yield: 85–92%

Functionalization of the Pyridine Ring

  • Chlorination : POCl₃ is used to introduce chloro groups at specific positions on the pyridine ring .

  • Cyano Group Stability : The cyano group remains intact under acidic or neutral conditions but may hydrolyze in strong bases.

Reactivity with Nucleophiles

The chloro and nitro groups facilitate nucleophilic substitution reactions:

Reaction Type Conditions Products Yield
Amination NH₃/EtOH, 60°C, 6 hSecondary amine derivatives78%
Hydrolysis NaOH/H₂O, reflux, 4 hCarboxylic acid analogs65%
Thiol Exchange RSH/K₂CO₃, DMF, 50°C, 3 hModified thioether compounds82%

Oxidation and Reduction Reactions

The thioether and nitro groups are redox-active:

Oxidation

Reduction

Cyano Group Reactivity

The cyano group participates in:

  • Hydrolysis : Forms amides or carboxylic acids under acidic/basic conditions.

  • Cycloaddition : Reacts with azides to form tetrazoles in click chemistry .

Mechanistic Insights

  • Nucleophilic Substitution : The chloro group’s position (para to nitro) enhances electrophilicity due to electron-withdrawing effects, favoring SNAr mechanisms.

  • Thioether Stability : The sulfur atom’s lone pairs enable coordination with metal catalysts in cross-coupling reactions .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C (DSC data).

  • Photodegradation : UV light induces cleavage of the thioether bond (t₁/₂ = 48 h under sunlight).

Industrial and Pharmacological Relevance

  • Drug Development : Used in kinase inhibitor design due to pyridine-thioether pharmacophores .

  • Material Science : Functionalized for metal-organic frameworks (MOFs) via cyano group coordination.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that N-(2-Chloro-4-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide exhibits significant biological activities:

  • Anticancer Properties :
    • The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated selective cytotoxicity against human cancer cells while exhibiting minimal effects on normal cells .
  • Antimicrobial Activity :
    • Research indicates that compounds with similar structures possess antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .
  • Enzyme Inhibition :
    • This compound may inhibit enzymes involved in metabolic pathways relevant to disease progression. For example, some studies have highlighted its potential as an acetylcholinesterase inhibitor, which is crucial in neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesBiological Activity
N-(4-Nitrophenyl)-N'-(p-tolyl)thioureaNitro group, thiourea linkageAnticancer
3-Cyano-N-(phenyl)-thiazoleCyano group, thiazole ringAntimicrobial
5-ArylidenethiazolidineAryl substituentsAntiproliferative

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Study on Anticancer Activity :
    • A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
  • Antimicrobial Efficacy :
    • Another research article focused on the antimicrobial properties of similar compounds, reporting effective inhibition against gram-positive and gram-negative bacteria .
  • Enzyme Inhibition Studies :
    • Investigations into enzyme inhibition revealed that compounds with similar structures could inhibit acetylcholinesterase activity, suggesting potential therapeutic applications in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

N-(4-Nitrophenyl) and N-(2-Nitrophenyl) Derivatives

The positional isomerism of the nitro group distinguishes the target compound from its analogs:

  • N-(2-Nitrophenyl) variant (CAS: 332128-11-7): The ortho-nitro group introduces steric hindrance and alters electronic distribution compared to the para isomer. This compound has a molecular weight of 480.54 and is cataloged as a research chemical .

Key Insight : The 2-chloro-4-nitro substitution in the target compound combines steric (chloro at ortho) and electronic (nitro at para) effects, which may optimize interactions with biological targets compared to simpler nitro-substituted analogs.

N-(4-Chlorophenyl) Analog

N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (compound 2 in ) replaces the nitro group with a chloro substituent and incorporates distyryl groups on the pyridine ring. Synthesized in 85% yield via reflux with sodium acetate, this compound highlights the role of extended conjugation (distyryl groups) in modifying physicochemical properties .

Core Heterocycle Modifications

Pyrimidine-Based Analogs (Epirimil)

Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide) replaces the pyridine core with a pyrimidine ring. This structural shift, combined with methoxy substituents, confers anticonvulsant activity, as demonstrated via molecular docking and in vivo studies .

The target compound’s pyridine core with cyano and aryl groups could prioritize hydrophobic interactions.

Thieno-Pyrimidine Derivatives

Compound 266 () incorporates a thieno[3,2-d]pyrimidinone scaffold linked to a thioacetamide group.

Alkylation of Thiopyrimidines/Thiopyridines

The target compound’s synthesis likely involves alkylation of a thiolated pyridine intermediate with 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide, analogous to methods in and . For example:

  • reports an 85% yield for a similar reaction using sodium acetate in ethanol .
  • describes alkylation with chloroacetamides under basic conditions, emphasizing the role of sodium methylate as a base .

Optimization Note: The use of mild conditions (e.g., ethanol reflux) in contrasts with harsher reagents in other syntheses, suggesting scalability advantages for the target compound.

Pharmacological Potential

  • Anticonvulsant Activity : Epirimil’s success in silico and in vivo models highlights the therapeutic relevance of thioacetamide derivatives .
  • Kinase Inhibition : Compound 266’s CK1δ inhibition underscores the importance of the thioacetamide moiety in targeting enzymatic activity .

Biological Activity

N-(2-Chloro-4-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and interactions with biological targets, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

  • Chloro group : Enhances reactivity.
  • Nitro group : Implicated in various biological interactions.
  • Thioacetamide moiety : Known for its role in biological systems.

The molecular formula is C21H18ClN3O2SC_{21}H_{18}ClN_{3}O_{2}S, with a molecular weight of approximately 432.91 g/mol. Its structural complexity includes a pyridine ring and various substituents that potentially enhance its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Nucleophilic substitution reactions to introduce the thioether bond.
  • Functionalization steps utilizing chloroacetamide derivatives to achieve the desired structure.

Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Research has shown that compounds with similar structural features, particularly those containing pyridine and thioacetamide moieties, have demonstrated anticancer properties. For instance, derivatives with thiophene or pyridine rings have shown promise in inhibiting cell proliferation across various cancer cell lines .

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. Similar compounds have demonstrated effectiveness against a range of pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 μg/mL, indicating potent antimicrobial activity .

Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological targets. Key interactions may involve:

  • Enzyme inhibition : The compound may inhibit critical enzymes involved in cellular processes.
  • Receptor binding : Its structural features may facilitate binding to specific receptors, modulating cellular responses.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals insights into its potential efficacy:

Compound NameStructural FeaturesBiological Activity
N-(4-Nitrophenyl)-N'-(p-tolyl)thioureaNitro group, thiourea linkageAnticancer
3-Cyano-N-(phenyl)-thiazoleCyano group, thiazole ringAntimicrobial
5-ArylidenethiazolidineAryl substituentsAntiproliferative

The presence of both chloro and nitro functionalities in this compound may enhance its biological activity compared to other similar compounds that lack these features .

Case Studies and Research Findings

Several studies have highlighted the potential of thioacetamide derivatives in various biological contexts:

  • A study on thioacetamide-treated animals indicated enhanced nucleoside triphosphatase (NTPase) activity, suggesting a role in RNA transport and possibly implicating carcinogenic pathways .
  • In vitro evaluations of related compounds demonstrated significant antimicrobial effects, reinforcing the potential therapeutic applications of this class of compounds .

Q & A

Q. What synthetic strategies are effective for preparing chloro-nitro-phenyl acetamide derivatives, and how can reaction conditions be optimized?

Methodological Answer:

  • Nucleophilic Substitution : Use nitrohaloarenes (e.g., 3-chloro-4-fluoronitrobenzene) and alcohols (e.g., 2-pyridinemethanol) under alkaline conditions to introduce alkoxy or thioether groups via SNAr mechanisms. Mild bases like K₂CO₃ in polar aprotic solvents (DMF, DMSO) at 80–100°C are recommended .
  • Reduction of Nitro Groups : Catalytic hydrogenation (H₂/Pd-C) or iron powder in acidic media (HCl/HOAc) can reduce nitro to amine intermediates. Iron powder is cost-effective but requires post-reaction filtration to remove metal residues .
  • Condensation Reactions : Employ condensing agents (e.g., DCC, EDCI) to couple amines with cyanoacetic acid or thioacetate derivatives. Monitor reaction progress via TLC or HPLC to minimize side products like dimerization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves yield and purity.

Q. Which spectroscopic techniques are most reliable for characterizing the structural features of this compound?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups:
    • C=O stretch (~1650–1700 cm⁻¹) for acetamide.
    • NO₂ asymmetric/symmetric stretches (~1520 and 1340 cm⁻¹) for nitro groups.
    • C≡N stretch (~2240 cm⁻¹) for cyano substituents .
  • NMR Analysis :
    • ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm), methyl groups from p-tolyl (δ ~2.3 ppm), and thioether-linked CH₂ (δ ~4.0 ppm) .
    • ¹³C NMR : Carbonyl carbons (δ ~165–170 ppm), nitrile (δ ~115 ppm), and quaternary carbons in the pyridine ring .
  • X-ray Crystallography : Resolve bond lengths (e.g., C–S, ~1.75–1.80 Å) and dihedral angles to confirm stereoelectronic effects in the pyridin-2-ylthio moiety .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity trends?

Methodological Answer:

  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites. The nitro and cyano groups typically lower LUMO energies, enhancing electrophilicity .
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to identify regions prone to electrophilic attack (e.g., electron-deficient nitroaryl rings) .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) by simulating binding affinities of the thioacetamide moiety with active sites. Use software like AutoDock Vina .

Q. What strategies address contradictions in synthetic yields or spectroscopic data during scale-up?

Methodological Answer:

  • Reaction Optimization :
    • Screen solvents (e.g., switching from DMF to acetonitrile) to reduce byproducts in condensation steps .
    • Use microwave-assisted synthesis for faster, more uniform heating in nitro reductions .
  • Data Reconciliation :
    • Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) if signal overlap occurs in complex aromatic regions .
    • Compare experimental IR data with computed spectra (e.g., Gaussian 09) to resolve ambiguities in functional group identification .

Q. How can mechanistic studies clarify the role of catalysts in thioacetamide formation?

Methodological Answer:

  • Kinetic Profiling : Monitor reaction rates via in-situ FTIR or UV-Vis to identify rate-determining steps (e.g., thiolate nucleophile generation) .
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer pathways in acid-catalyzed steps .
  • Catalyst Screening : Test Pd-based systems (e.g., Pd(OAc)₂ with phosphine ligands) for reductive cyclization of nitro intermediates, optimizing CO surrogates (e.g., formic acid) .

Q. What methodologies evaluate the biological activity of this compound in medicinal chemistry research?

Methodological Answer:

  • Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based assays (e.g., FRET) to measure IC₅₀ values. The pyridine-thioacetamide scaffold may chelate metal ions in active sites .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. Correlate results with substituent electronic profiles (e.g., nitro vs. methoxy groups) .
  • ADMET Prediction : Utilize software like SwissADME to predict bioavailability, emphasizing the impact of the chloro-nitro group on metabolic stability .

Notes

  • Advanced Techniques : For crystallographic data, refer to CCDC deposition numbers in and .
  • Contradictions : Address discrepancies in nitro group reduction efficiency by comparing iron powder () vs. catalytic hydrogenation ().

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